2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by multiple halogen substitutions. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of bromine and iodine atoms in its structure makes it a subject of interest for studies involving halogenated organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The process begins with the halogenation of phenolic compounds to introduce bromine atoms. This is followed by the acylation of the halogenated phenol with 2-iodobenzoic acid. The final step involves the condensation of the acylated product with 2-(2,4,6-tribromophenoxy)acetamide under specific reaction conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization and chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide functional groups.
Reduction: Reduction reactions may target the halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Less halogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of flame retardants and other halogenated materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include halogenation, oxidation, and conjugation reactions.
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 2,4,6-Tribromophenol
- 2-Iodobenzoic Acid
Comparison: Compared to similar compounds, 2,4-dibromo-6-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is unique due to its complex structure and multiple halogen substitutions. This complexity enhances its reactivity and potential applications in various fields. The presence of both bromine and iodine atoms provides distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which are not observed in simpler halogenated compounds.
Properties
Molecular Formula |
C22H12Br5IN2O4 |
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Molecular Weight |
894.8 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H12Br5IN2O4/c23-12-5-11(20(15(25)6-12)34-22(32)14-3-1-2-4-18(14)28)9-29-30-19(31)10-33-21-16(26)7-13(24)8-17(21)27/h1-9H,10H2,(H,30,31)/b29-9+ |
InChI Key |
GAVRWTZRUUUWFZ-GESPGMLMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)I |
Origin of Product |
United States |
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